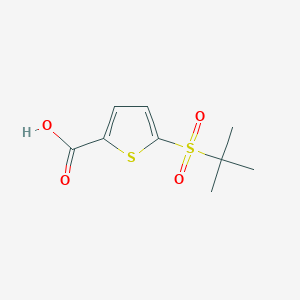

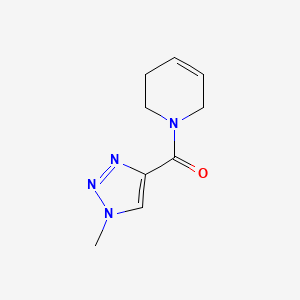

4-bromo-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-bromo-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and pharmacology. This compound has been synthesized using different methods and has shown promising results in various studies.

Aplicaciones Científicas De Investigación

Synthesis and Ligand Binding

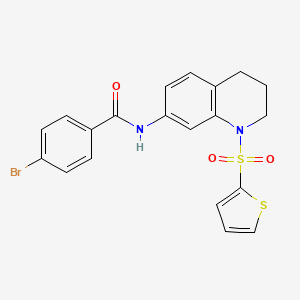

- Tetrahydroisoquinolinyl benzamides, structurally related to the compound , have been studied for their binding affinity to σ receptors. Modifications to the tetrahydroisoquinoline ring system, such as fusing methylene-, ethylene-, and propylenedioxy rings, have shown varied effects on σ receptor binding, highlighting the importance of the ring system's structure (Xu, Lever, & Lever, 2007).

Alkaloid Synthesis

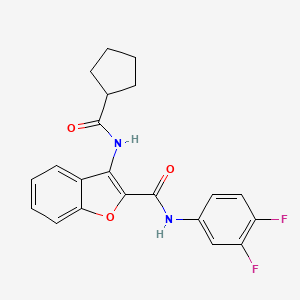

- The synthesis of Hancock alkaloids, which share a core structure with the compound , demonstrates the versatility of tetrahydroquinoline derivatives in creating complex molecular structures. These syntheses have been used to generate a range of biologically active molecules (Davies et al., 2018).

Pharmacological Potential

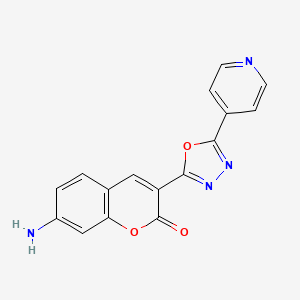

- Research into 1,2,3,4-tetrahydroisoquinoline-7-sulfonanilides, closely related to the compound, has shown their potential in inhibiting phenylethanolamine N-methyltransferase (PNMT), a key enzyme in epinephrine biosynthesis. This suggests possible pharmacological applications in modifying epinephrine activity (Blank, Krog, Weiner, & Pendleton, 1980).

Material Science Applications

- New thiophene derivatives, including those similar to the compound , have been synthesized and used as photostabilizers for poly(vinyl chloride), indicating potential applications in materials science (Balakit et al., 2015).

Antipsychotic Research

- Heterocyclic carboxamides, including tetrahydroquinoline and thiophene derivatives, have been evaluated as potential antipsychotic agents. These compounds have shown promising activity in vivo, without significant extrapyramidal side effects (Norman, Navas, Thompson, & Rigdon, 1996).

Propiedades

IUPAC Name |

4-bromo-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17BrN2O3S2/c21-16-8-5-15(6-9-16)20(24)22-17-10-7-14-3-1-11-23(18(14)13-17)28(25,26)19-4-2-12-27-19/h2,4-10,12-13H,1,3,11H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUVWEOZDTIYKNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)Br)N(C1)S(=O)(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17BrN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-(dimethylamino)-3-nitrobenzoate](/img/structure/B2471256.png)

![2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoline-3-carbonitrile](/img/structure/B2471257.png)

![(E)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2471259.png)

![N-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]carbamoyl]-N-[(4-fluorophenyl)methyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2471260.png)

![7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-3-one](/img/structure/B2471265.png)

![3,4-Difluoro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide](/img/structure/B2471267.png)

![(Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methoxy-3-(4-methoxyphenyl)iminoprop-1-en-1-amine](/img/structure/B2471273.png)